molecular formula C9H10ClN3O2 B1396365 N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide CAS No. 1211487-29-4

N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide

Cat. No. B1396365
M. Wt: 227.65 g/mol
InChI Key: OVQRCCDUIINATC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Synthesis of Novel H1-Antihistaminic Agents

  • N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide has been utilized in the synthesis of novel H1-antihistaminic agents. This includes the creation of 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new class H1-antihistaminic agents (Alagarsamy et al., 2008).

2. Investigation of Molecular Structures and Vibrational Characteristics

  • The compound has been used in studies focusing on the molecular structure and vibrational characteristics of related compounds. For instance, research on N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related, involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra analyses (Arjunan et al., 2009).

3. Synthesis and Antimicrobial Activity of Derivatives

  • Derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, synthesized from reactions involving chloroacetylation of diphenylamine (a compound related to N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide), have been studied for their antimicrobial and antifungal activities. These compounds have demonstrated significant potential as antimicrobial and antifungal agents (Kumar & Mishra, 2015).

4. Application in Agriculture

  • Compounds structurally similar to N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide have been examined for their applications in agriculture. For example, chloroacetanilide herbicides, which include similar structural motifs, have been studied for their effects on soil and plant systems, indicating their significance in agricultural practices (David et al., 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-5-4-6(10)2-3-7(5)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQRCCDUIINATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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